molecular formula C23H30ClN5O B2381254 5-tert-butyl-3-(4-chlorophenyl)-2-methyl-N-(2-morpholin-4-ylethyl)pyrazolo[1,5-a]pyrimidin-7-amine CAS No. 877791-71-4

5-tert-butyl-3-(4-chlorophenyl)-2-methyl-N-(2-morpholin-4-ylethyl)pyrazolo[1,5-a]pyrimidin-7-amine

Cat. No. B2381254
CAS RN: 877791-71-4
M. Wt: 427.98
InChI Key: UDDWQANCMKTKPF-UHFFFAOYSA-N
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Description

This compound is a potent and selective FLT3 inhibitor with good pharmaceutical properties, excellent PK profile, and superior efficacy and tolerability in tumor xenograft models . It has demonstrated a desirable safety and PK profile in humans and is currently in phase II clinical trials .


Molecular Structure Analysis

The molecular structure of this compound involves a pyrazole nucleus, which provides important pi-CH (2) interactions with the kinase . The tert-butyl group remains a critical binding element by occupying a lipophilic domain in the kinase which is exposed upon rearrangement of the activation loop .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 413.95. Other properties such as solubility, melting point, boiling point, etc., are not explicitly mentioned in the search results.

Scientific Research Applications

Synthesis and Chemical Properties

  • Research has been conducted on the synthesis of imidazoazines, including pyrazolo[1,5-a]pyrimidine derivatives, via flash vacuum thermolysis of tert-butylimines, indicating a method for synthesizing complex heterocyclic structures like the compound (Katarzyna et al., 2017).
  • Another study focused on the synthesis of pyrazole derivatives with potential antimicrobial and anticancer properties, showcasing the biological relevance of pyrazolo[1,5-a]pyrimidin derivatives (Hafez et al., 2016).

Potential Biological Applications

  • Benzopyranylamine compounds, including those with morpholine and pyrimidine moieties, have been investigated for their anti-tumor properties, highlighting the therapeutic potential of similar complex molecules (Jurd, 1996).
  • The exploration of tert-butyl as a protecting group in pyrazole syntheses suggests strategies for the synthesis and modification of pyrazolo[1,5-a]pyrimidin derivatives, which may enhance their stability and reactivity for further research applications (Pollock & Cole, 2014).

Synthesis and Application Methodologies

  • A study on the efficient synthesis of functionalized dihydropyrimidinones using MoO2Cl2 as a catalyst might offer insights into novel synthetic routes for pyrazolo[1,5-a]pyrimidine derivatives and their functionalization (Guggilapu et al., 2016).
  • Reactions of certain dithiazoles with primary and secondary alkylamines have been explored, potentially providing a foundation for understanding the reactivity of nitrogen-containing heterocycles like the compound (Lee & Kim, 1993).

Mechanism of Action

The mechanism of action of this compound involves its binding to the FLT3 kinase. The tert-butyl group remains a critical binding element by occupying a lipophilic domain in the kinase which is exposed upon rearrangement of the activation loop .

Future Directions

The compound is currently in phase II clinical trials , indicating that it is being studied for potential therapeutic applications. The future directions of research could involve further clinical trials to establish its efficacy and safety profile in a larger population.

properties

IUPAC Name

5-tert-butyl-3-(4-chlorophenyl)-2-methyl-N-(2-morpholin-4-ylethyl)pyrazolo[1,5-a]pyrimidin-7-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30ClN5O/c1-16-21(17-5-7-18(24)8-6-17)22-26-19(23(2,3)4)15-20(29(22)27-16)25-9-10-28-11-13-30-14-12-28/h5-8,15,25H,9-14H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDDWQANCMKTKPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=CC(=NC2=C1C3=CC=C(C=C3)Cl)C(C)(C)C)NCCN4CCOCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30ClN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-tert-butyl-3-(4-chlorophenyl)-2-methyl-N-[2-(morpholin-4-yl)ethyl]pyrazolo[1,5-a]pyrimidin-7-amine

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